2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a triazole ring, a cyclobutyl group, and an isoindole-dione structure
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . The triazole moiety, in particular, plays a crucial role in this interaction
Biochemical Pathways
It is known that triazole derivatives can have a wide range of bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Pharmacokinetics
It is known that the triazole moiety can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-triazole moiety are known to exhibit high chemical stability and can form hydrogen bonds, which is important for binding with biological targets .
Molecular Mechanism
1,2,4-triazole derivatives have been shown to interact at the active site of a receptor as a hydrogen bond acceptor and donor .
Dosage Effects in Animal Models
The effects of varying dosages of 2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione in animal models have not been reported .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This method is efficient and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Cyclobutyl-containing compounds: These compounds have a cyclobutyl group, contributing to their stability and reactivity.
Uniqueness
2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a triazole ring, a cyclobutyl group, and an isoindole-dione structure. This unique combination enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-11-9-4-1-2-5-10(9)12(20)18(11)14(6-3-7-14)13-15-8-16-17-13/h1-2,4-5,8H,3,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCUZFWBJLCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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